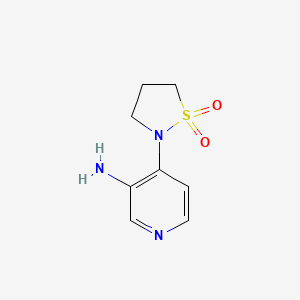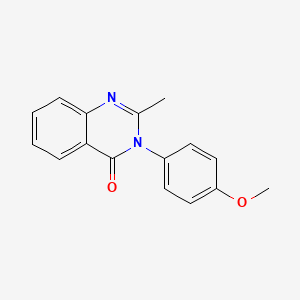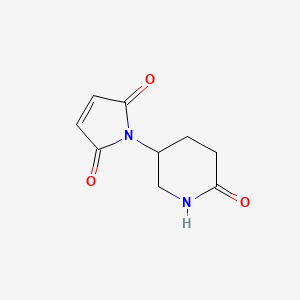
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (MOTC) is an organic compound that has been widely used in scientific research. It is a member of the oxolane family, which are cyclic compounds containing two oxygen atoms and two carbon atoms. MOTC is a white, crystalline powder that has been used in many scientific research applications, including as a reagent for synthesis and as a starting material for organic synthesis.
Mécanisme D'action
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid acts as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. It binds to the active site of these enzymes and prevents them from catalyzing the synthesis of proteins and nucleic acids. This inhibition of enzyme activity can be used to regulate the production of proteins and nucleic acids in cells.
Biochemical and Physiological Effects
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. It is also a stable compound, which makes it suitable for long-term storage. However, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is not soluble in water, which can limit its use in some experiments.
Orientations Futures
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has a wide range of potential applications in scientific research. It has potential applications in the development of new drugs, as a reagent for organic synthesis, and as a catalyst for the synthesis of polymers. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid could be used to study the mechanisms of enzyme inhibition and to develop new inhibitors of enzymes involved in the synthesis of proteins and nucleic acids. Finally, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid could be used to study the effects of environmental pollutants on cellular processes.
Méthodes De Synthèse
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid can be synthesized by a method known as the Steglich esterification. This method involves the reaction of an alcohol and an acid chloride in the presence of a base. The acid chloride used in this reaction is 5-methylthiophene-3-carboxylic acid chloride, and the alcohol used is oxolane-2-amidoethanol. The reaction occurs in the presence of a base such as pyridine, and the resulting product is 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.
Applications De Recherche Scientifique
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a starting material for organic synthesis, and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of polymers, as a catalyst for the formation of polymers, and as a starting material for the synthesis of polymers. In addition, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been used in the production of drugs, as a starting material for the synthesis of drugs, and as a catalyst for the synthesis of drugs.
Propriétés
IUPAC Name |
5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-6-5-7(11(14)15)10(17-6)12-9(13)8-3-2-4-16-8/h5,8H,2-4H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGDNJVUTLVOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)





![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)




